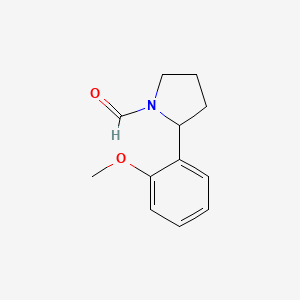

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC17430703

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12-7-3-2-5-10(12)11-6-4-8-13(11)9-14/h2-3,5,7,9,11H,4,6,8H2,1H3 |

| Standard InChI Key | OQHWJTDFVDFSAZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2CCCN2C=O |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 2-methoxyphenyl group. The 1-position is functionalized with a carbaldehyde moiety (), enhancing its reactivity and potential for further chemical modifications. The methoxy group () on the phenyl ring introduces electron-donating effects, influencing both the compound’s electronic profile and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.25 g/mol | |

| IUPAC Name | 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde | |

| Canonical SMILES | COC1=CC=CC=C1C2CCCN2C=O | |

| PubChem CID | 102544265 |

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves constructing the pyrrolidine backbone while introducing the methoxyphenyl and carbaldehyde groups. One approach may utilize:

-

Pyrrolidine Formation: Cyclization of γ-aminoketones or via 1,3-dipolar cycloaddition reactions.

-

Methoxyphenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the aromatic moiety.

-

Carbaldehyde Functionalization: Oxidation of a primary alcohol or direct formylation using reagents like DMF/POCl.

A related synthesis for (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde employed a domino thio-Michael-aldol reaction, suggesting analogous strategies could apply to the title compound .

Table 2: Representative Synthetic Routes

Reactivity Profile

The carbaldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases). The pyrrolidine nitrogen may participate in hydrogen bonding or act as a weak base, while the methoxy group directs electrophilic aromatic substitution .

Physicochemical Properties and Analytical Characterization

Spectral Data

-

IR Spectroscopy: Expected peaks include ~1700 cm (carbaldehyde) and ~1250 cm (methoxy).

-

NMR: NMR would show aromatic protons (δ 6.8–7.2 ppm), aldehyde proton (δ ~9.8 ppm), and pyrrolidine ring protons (δ 1.8–3.5 ppm) .

Solubility and Stability

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water due to the hydrophobic phenyl group. Stability under acidic/basic conditions requires empirical validation, though the aldehyde group may render it sensitive to oxidation.

| Compound | Bioactivity | Source |

|---|---|---|

| 2-(2-Methoxyphenyl)pyrrolidine | Serotonin receptor modulation | |

| (2R)-2-Methoxypiperidine-1-carbaldehyde | Cholinesterase inhibition |

Applications in Drug Discovery

Lead Optimization

The carbaldehyde group serves as a versatile handle for derivatization. Potential strategies include:

-

Schiff Base Formation: To create imine-linked prodrugs.

-

Reductive Amination: For introducing amine-containing pharmacophores.

Computational Modeling

Molecular docking studies could predict interactions with targets like COX-2 or β-amyloid plaques. The methoxy group’s electron-donating effects may enhance binding to hydrophobic pockets .

Challenges and Future Directions

Knowledge Gaps

-

Stereoselective Synthesis: Current methods lack enantiomeric control, critical for pharmacokinetics .

-

In Vivo Toxicity: No data exist on acute/chronic toxicity profiles.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume